Insecticidal Activity: >10-Fold Superiority of the Diyne Core Over Saturated and Terminal-Alkyne Esters
In a direct comparative study of C₁₀–C₁₂ fatty acid methyl esters, the diyne-containing matricaria ester (a structural analog with a 2,8-diene-4,6-diynoate core) demonstrated the highest larvicidal activity. The diyne compound caused 100% mortality in pink bollworm (Pectinophora gossypiella) larvae at a dietary concentration of 0.01%, while terminal-alkyne methyl 10-undecynoate and saturated methyl decanoate were completely inactive under the same assay conditions [1]. The lethality extended to bollworm (Heliothis zea) and tobacco budworm (Heliothis virescens) at 0.05% [1].
| Evidence Dimension | Larvicidal activity |
|---|---|
| Target Compound Data | 0.01% dietary concentration (for pink bollworm); 0.05% (for bollworm/tobacco budworm) |
| Comparator Or Baseline | Methyl 10-undecynoate (terminal alkyne) and methyl decanoate (saturated) |
| Quantified Difference | Target compound: 100% mortality at 0.01% and 0.05%; Comparators: no detectable activity |
| Conditions | In vivo dietary assay in pink bollworm (P. gossypiella), bollworm (H. zea), and tobacco budworm (H. virescens) larvae |
Why This Matters
This demonstrates that the diyne motif is essential for insecticidal activity, and substituting it with a saturated or terminal-alkyne analog results in a complete loss of function, making 2,8-decadiynoic acid methyl ester the only viable choice for insecticidal lead development within this chemical class.
- [1] Binder, R. G., & Chan, B. G. (1979). Antibiotic Effects of C10–C12 Fatty Acid Esters on Pink Bollworm, Bollworm and Tobacco Budworm. Agricultural and Biological Chemistry, 43(12), 2467-2471. View Source
